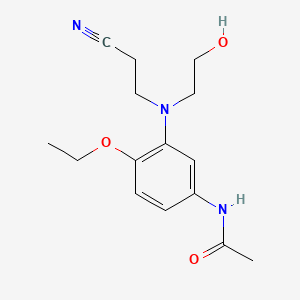
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- is a chemical compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is known for its unique structure, which includes a cyanoethyl group, a hydroxyethyl group, and an ethoxyphenyl group. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
The synthesis of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- involves several steps. One common method includes the reaction of 3-amino-4-ethoxybenzoic acid with 2-cyanoethyl and 2-hydroxyethyl amines under controlled conditions . The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyanoethyl or hydroxyethyl groups are replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
When compared to similar compounds, Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- stands out due to its unique combination of functional groups. Similar compounds include:
N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-methoxyphenyl)acetamide: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical properties and reactivity.
N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-methylphenyl)acetamide: The presence of a methyl group instead of an ethoxy group also influences its behavior in chemical reactions.
These structural differences highlight the uniqueness of Acetamide, N-(3-((2-cyanoethyl)(2-hydroxyethyl)amino)-4-ethoxyphenyl)- and its specific applications in scientific research.
属性
CAS 编号 |
22636-29-9 |
|---|---|
分子式 |
C15H21N3O3 |
分子量 |
291.35 g/mol |
IUPAC 名称 |
N-[3-[2-cyanoethyl(2-hydroxyethyl)amino]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C15H21N3O3/c1-3-21-15-6-5-13(17-12(2)20)11-14(15)18(9-10-19)8-4-7-16/h5-6,11,19H,3-4,8-10H2,1-2H3,(H,17,20) |
InChI 键 |
RMCDTZNXPUSKTQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)N(CCC#N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


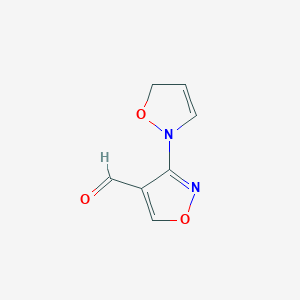

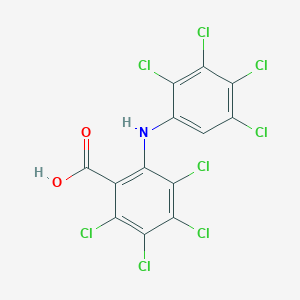
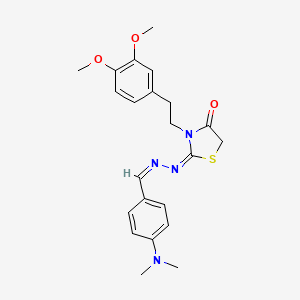
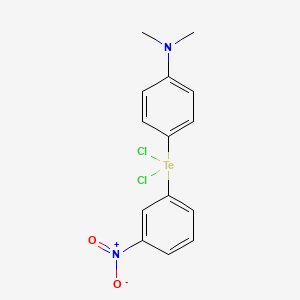


![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
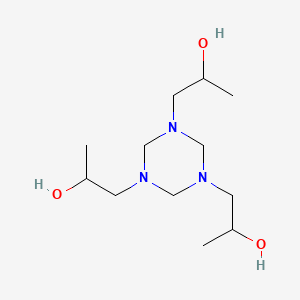
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
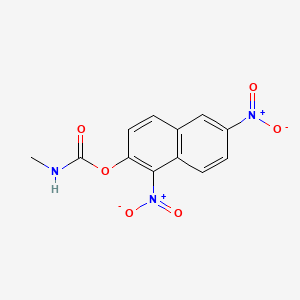
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)

